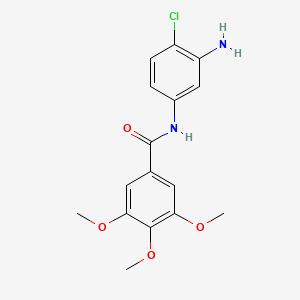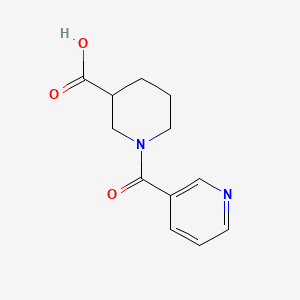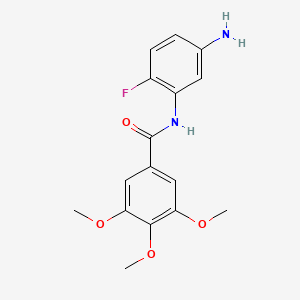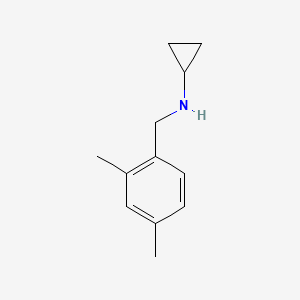
N-(2,4-Dimethylbenzyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethylbenzyl)cyclopropanamine is a chemical compound with the molecular formula C12H17N . It is also known as N-Cyclopropyl-2,4-dimethylbenzylamine .
Molecular Structure Analysis
The molecular structure of N-(2,4-Dimethylbenzyl)cyclopropanamine can be represented by the InChI code: 1S/C12H17N.ClH/c1-9-3-4-11(10(2)7-9)8-13-12-5-6-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H . This indicates that the molecule consists of a cyclopropane ring attached to a dimethylbenzyl group via a nitrogen atom .Applications De Recherche Scientifique
Biological Targeting and Disease Treatment
- N-(2,4-Dimethylbenzyl)cyclopropanamine derivatives have been studied as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in methylation processes of histones. These inhibitors are considered for treating conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Herbicidal Applications
- Research has explored the herbicidal properties of N-(2,4-Dimethylbenzyl)cyclopropanamine derivatives. These compounds were found to be effective against purple nutsedge, demonstrating significant herbicidal activity (Shunichi et al., 2010).
Anti-HIV Activity
- N-(2,4-Dimethylbenzyl)cyclopropanamine derivatives have been synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some derivatives showed potent anti-HIV-1 activity, suggesting their potential in developing new treatments for HIV (N. Sakakibara et al., 2015).
Synthesis and Chemical Applications
- Studies have been conducted on the synthesis of novel N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds using N-(2,4-Dimethylbenzyl)cyclopropanamine as a leading compound due to its biological activity. These compounds have shown promise in herbicidal and fungicidal applications (L. Tian et al., 2009).
Antidepressant Profile
- Certain N-(2,4-Dimethylbenzyl)cyclopropanamine derivatives have shown a neurochemical profile predictive of antidepressant activity, suggesting their potential use in the treatment of depression (E. Muth et al., 1986).
Safety and Hazards
N-(2,4-Dimethylbenzyl)cyclopropanamine is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with the hazard statements H302+H312+H332;H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-4-11(10(2)7-9)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEGOFDTGUINIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258531 |
Source


|
| Record name | N-Cyclopropyl-2,4-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926185-86-6 |
Source


|
| Record name | N-Cyclopropyl-2,4-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926185-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-2,4-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)
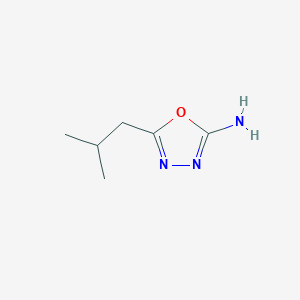
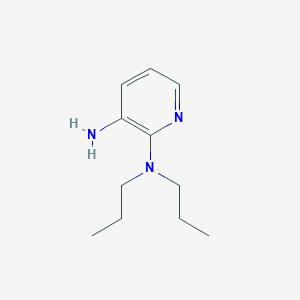
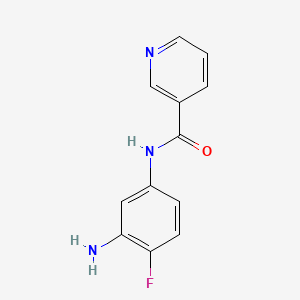

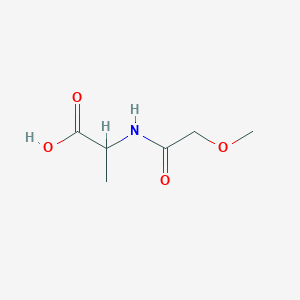
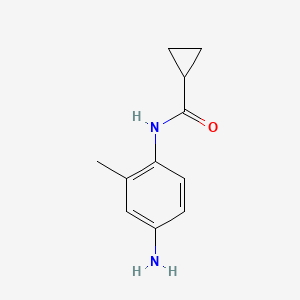
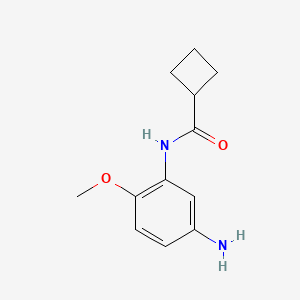
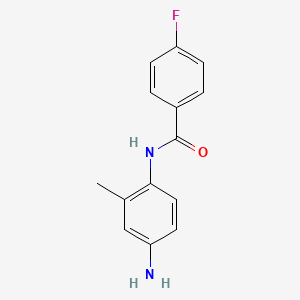
![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)
